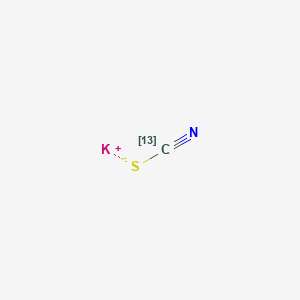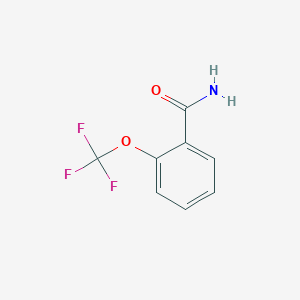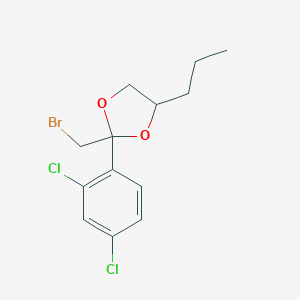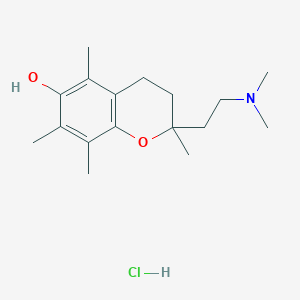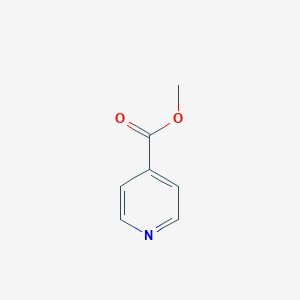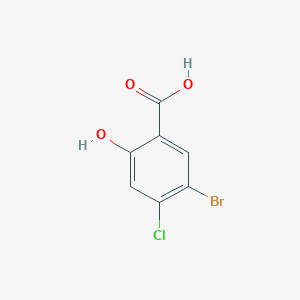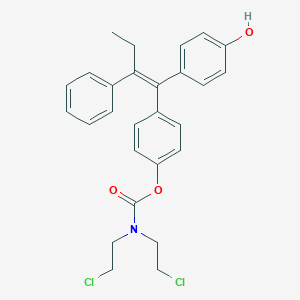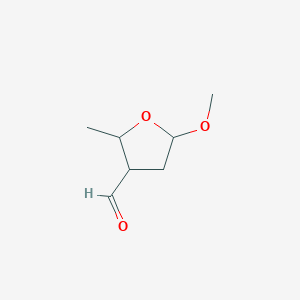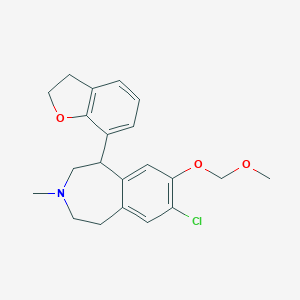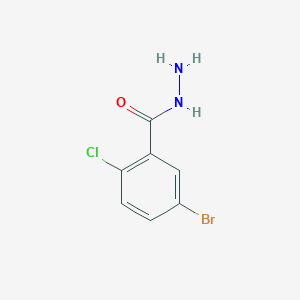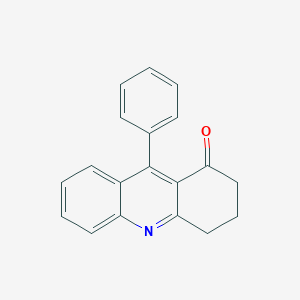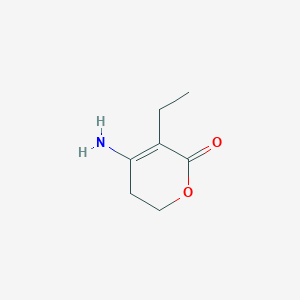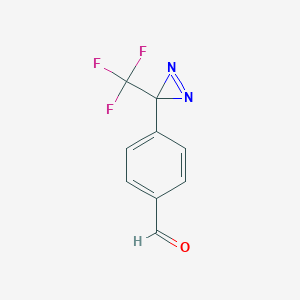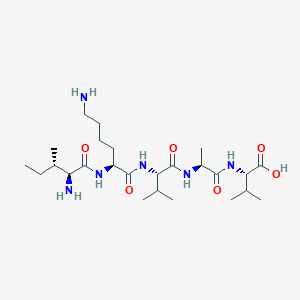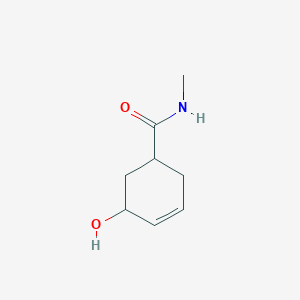
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide, also known as CX-516, is a positive allosteric modulator of the AMPA receptor. It is a synthetic compound that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. In
Mécanisme D'action
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to a specific site on the AMPA receptor, 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide enhances the receptor's response to glutamate, which leads to an increase in synaptic transmission and improved cognitive function.
Effets Biochimiques Et Physiologiques
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, it has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in memory and learning. 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been extensively studied for its potential use in treating cognitive disorders, which makes it a well-characterized compound. However, one limitation of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide is that it has not been approved for clinical use, which limits its potential for therapeutic applications.
Orientations Futures
There are several future directions for 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide research. One direction is to explore its potential use in treating other cognitive disorders such as traumatic brain injury and attention deficit hyperactivity disorder (ADHD). Another direction is to investigate its potential use in enhancing cognitive function in healthy individuals. Additionally, future research could focus on developing more potent and selective positive allosteric modulators of the AMPA receptor.
Méthodes De Synthèse
The synthesis of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide involves several steps. The first step is the reaction of 3-hydroxycyclohexanone with methylamine to form N-methyl-3-hydroxycyclohexanone. The second step involves the reaction of N-methyl-3-hydroxycyclohexanone with sodium hydride and 5-bromo-2-chlorobenzoyl chloride to form 5-bromo-2-chlorobenzoyl-N-methyl-3-hydroxycyclohexanone. The final step involves the reaction of 5-bromo-2-chlorobenzoyl-N-methyl-3-hydroxycyclohexanone with hydroxylamine hydrochloride to form 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide.
Applications De Recherche Scientifique
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been studied for its potential use in treating depression, anxiety, and drug addiction.
Propriétés
Numéro CAS |
135715-24-1 |
|---|---|
Nom du produit |
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C8H13NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2,4,6-7,10H,3,5H2,1H3,(H,9,11) |
Clé InChI |
IBJQHTBQSDKMRL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CC=CC(C1)O |
SMILES canonique |
CNC(=O)C1CC=CC(C1)O |
Synonymes |
3-Cyclohexene-1-carboxamide,5-hydroxy-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



